![molecular formula C21H25N3O B12298275 Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)
Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)- is a complex organic compound with the molecular formula C21H25N3O . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing heterocyclic structure . Azetidines are significant in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain .
Preparation Methods
The synthesis of azetidines, including Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-, involves several methods. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges . Other methods include ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . Industrial production methods often involve custom synthesis and pharmaceutical intermediates .
Chemical Reactions Analysis
Azetidines undergo various chemical reactions due to their ring strain. They can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)- has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, azetidines are found in bioactive molecules and natural products, such as azelnidipine, a calcium channel blocker, and cobimetinib, a mitogen-activated protein kinase inhibitor . They are also used in drug discovery, polymerization, and as chiral templates .
Mechanism of Action
The mechanism of action of azetidines involves their unique four-membered ring structure, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The molecular targets and pathways involved depend on the specific application and the structure of the azetidine derivative.
Comparison with Similar Compounds
Azetidines are compared with other four-membered heterocycles like aziridines and pyrrolidines. Aziridines have higher ring strain and are less stable, making them more challenging to handle . Pyrrolidines, on the other hand, have lower ring strain and are less reactive . Azetidines strike a balance between stability and reactivity, making them unique and valuable in various applications .
Similar compounds include:
- Aziridines
- Pyrrolidines
- 2-Azetidinones (β-lactams)
These compounds share structural similarities but differ in their reactivity and stability due to variations in ring strain .
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2,4-dimethylazetidin-1-yl)-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanone |
InChI |
InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3 |
InChI Key |
DUKNIHFTDAXJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



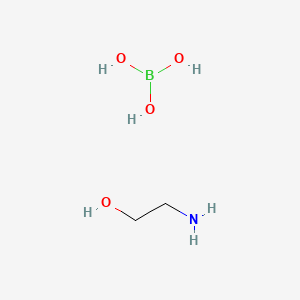
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
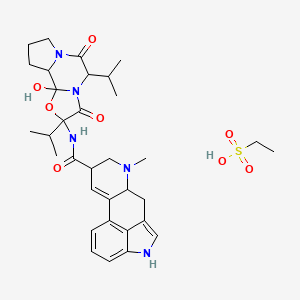
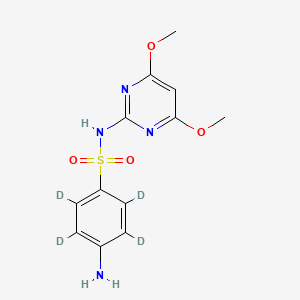
![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
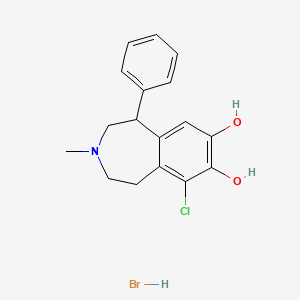
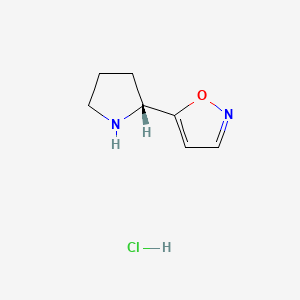
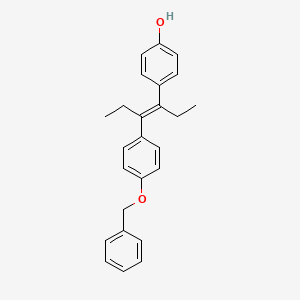
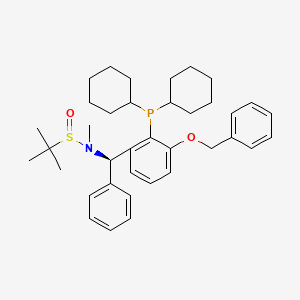
![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
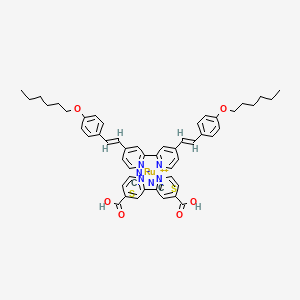
![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)
